An In-Depth Technical Guide to 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene
An In-Depth Technical Guide to 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene is a specialized aromatic organic compound featuring a unique combination of functional groups that make it a molecule of significant interest in the fields of medicinal chemistry and drug discovery. Its structure, incorporating a bromine atom, an electrophilic isothiocyanate group, and a trifluoromethoxy substituent, offers a versatile platform for the synthesis of novel bioactive molecules and for use as a chemical probe to investigate biological systems. The trifluoromethoxy group, in particular, is an increasingly popular substituent in drug design due to its ability to enhance metabolic stability, membrane permeability, and binding affinity. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its utility as a covalent modifier in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene is presented in the table below.
| Property | Value | Source |
| CAS Number | 238742-91-1 | [1] |
| Molecular Formula | C₈H₃BrF₃NOS | [1] |
| Molecular Weight | 298.08 g/mol | [1] |
| IUPAC Name | 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene | [1] |
| SMILES | FC(F)(F)OC1=CC(Br)=CC=C1N=C=S | [1] |
| InChIKey | VXHDHMUZXWITDG-UHFFFAOYSA-N | [1] |
Synthesis and Characterization
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from the commercially available 4-(trifluoromethoxy)aniline. The first step involves the bromination of the aniline, followed by the conversion of the resulting amino group to an isothiocyanate.
Caption: Proposed synthetic workflow for 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene.
Experimental Protocol: Synthesis of 4-Bromo-2-(trifluoromethoxy)aniline (Precursor)
This protocol is adapted from general procedures for the regioselective bromination of substituted anilines.[3][4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane.
-
Bromination: Cool the solution to 0°C in an ice bath. Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-bromo-2-(trifluoromethoxy)aniline.
Experimental Protocol: Conversion to Isothiocyanate
This protocol is based on a general and facile one-pot process for the preparation of isothiocyanates from amines under aqueous conditions.[5]
-
Dithiocarbamate Salt Formation: In a flask, add 4-Bromo-2-(trifluoromethoxy)aniline (1.0 eq) and potassium carbonate (2.0 eq) to water. To this suspension, add carbon disulfide (CS₂) (1.2 eq) dropwise at room temperature and stir for 2-4 hours.
-
Desulfurylation: Cool the mixture to 0°C and add a solution of cyanuric chloride (TCT) (0.5 eq) in dichloromethane dropwise. Stir the biphasic mixture for 1-2 hours at 0°C.
-
Work-up: Basify the mixture to a pH >11 with 6 N NaOH. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene can be purified by column chromatography.
Spectroscopic Characterization (Predicted)
| Spectroscopy | Predicted Features |
| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.0-7.8 ppm. |
| ¹³C NMR | Characteristic peaks for the isothiocyanate carbon (δ ~135 ppm), carbons attached to bromine and the trifluoromethoxy group, and other aromatic carbons. The trifluoromethoxy carbon will show a quartet due to coupling with fluorine. |
| IR (Infrared) | A strong, characteristic absorption band for the isothiocyanate (-N=C=S) group in the range of 2000-2200 cm⁻¹. Other bands will correspond to C-F stretching, C-O stretching, and aromatic C-H and C=C vibrations. |
| Mass Spec. | The molecular ion peak [M]⁺ will be observed, along with a characteristic isotopic pattern for the presence of one bromine atom (M and M+2 peaks of approximately equal intensity). Fragmentation patterns may include the loss of the isothiocyanate group or the trifluoromethoxy group. |
Reactivity and Stability
The reactivity of 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene is dominated by the electrophilic nature of the isothiocyanate group. This functional group readily reacts with nucleophiles, particularly soft nucleophiles like thiols.[12] The stability of isothiocyanates can be influenced by the surrounding chemical environment, including pH and the presence of other reactive species.[13][14]
Covalent Modification of Proteins
The primary mode of action for isothiocyanates in a biological context is the covalent modification of proteins.[15][16][17] The electrophilic carbon of the isothiocyanate group is susceptible to nucleophilic attack by the thiol groups of cysteine residues in proteins, forming a stable dithiocarbamate linkage. This irreversible modification can alter the protein's structure and function, leading to a biological response.
Caption: Reaction of an isothiocyanate with a cysteine residue in a protein.
Applications in Research and Drug Development
The unique structural features of 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene make it a valuable tool in several areas of research and drug development.
Cancer Research
A vast body of research has demonstrated the anticancer properties of various isothiocyanates.[18][19][20][21][22] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression. The presence of the trifluoromethoxy group in 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene may enhance its potency and pharmacokinetic properties, making it a promising candidate for further investigation as an anticancer agent.
Covalent Inhibitors
The ability of the isothiocyanate group to form covalent bonds with target proteins makes this compound an attractive scaffold for the design of covalent inhibitors. Covalent drugs can offer advantages in terms of prolonged duration of action and increased potency. By targeting specific cysteine residues in enzymes or other proteins, it is possible to achieve highly selective and irreversible inhibition.
Chemical Biology Probes
As a reactive molecule, 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene can be used as a chemical probe to identify and characterize novel protein targets. In a chemoproteomics workflow, this compound could be used to label cellular proteins, which can then be identified by mass spectrometry. The bromine atom also provides a handle for further chemical modification, such as the attachment of a reporter tag for visualization or affinity purification.
Handling and Safety
While a specific Safety Data Sheet (SDS) for 4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene is not publicly available, the following precautions should be taken based on the known hazards of related compounds, such as other aromatic isothiocyanates and halogenated aromatic compounds.[23][24][25][26]
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
Nakamura, Y., & Miyoshi, N. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition, 62(1), 11–19. [Link]
-
Nakamura, Y., & Miyoshi, N. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition, 62(1), 11-19. [Link]
-
Nakamura, Y., & Miyoshi, N. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition, 62(1), 11–19. [Link]
-
Aba, K., et al. (2012). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry, 287(14), 11437–11445. [Link]
-
Nakamura, Y., & Miyoshi, N. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition, 62(1), 11–19. [Link]
-
Sun, N., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 61–70. [Link]
-
Li, Z. Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667–1674. [Link]
-
Virk, P., et al. (2011). Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates. Journal of Medicinal Chemistry, 54(10), 3532–3542. [Link]
-
Matrix Fine Chemicals. 4-BROMO-1-ISOTHIOCYANATO-2-(TRIFLUOROMETHOXY)BENZENE | CAS 238742-91-1. [Link]
-
Dains, F. B., Brewster, R. Q., & Olander, C. P. (1921). Phenyl isothiocyanate. Organic Syntheses, 1, 447. [Link]
-
Ottosson, H., et al. (2007). Supporting Information for: A General and Efficient Method for the Conversion of Primary Amines to Isothiocyanates. Angewandte Chemie International Edition, 46(43), 8273-8276. [Link]
-
Sun, N., et al. (2012). Preparation of isothiocyanates. ResearchGate. [Link]
-
Fox, G. J., et al. (1976). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Organic Syntheses, 55, 20. [Link]
-
Phakhodee, W., et al. (2021). Supporting Information: General information All reagents and starting materials were commercially obtained and were used without further purification. The Royal Society of Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Safety and Handling of Phenyl Isothiocyanate in Industrial and Laboratory Settings. [Link]
-
Dufour, V., et al. (2015). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 20(5), 7571–7591. [Link]
-
Soundararajan, P., & Kim, J. S. (2018). Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. Molecules, 23(9), 2043. [Link]
-
Song, F., et al. (2025). The stability of isothiocyanates in broccoli extract : oxidation from erucin to sulforaphane was discovered. Food Chemistry, 480, 143872. [Link]
-
Kuo, T. H. (2023). The Potential Use of Phenethyl Isothiocyanate for Cancer Prevention. Cancer Screening and Prevention, 2(1), 1-5. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl isothiocyanate. [Link]
-
M. A. J. (2023). Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment. ChemRxiv. [Link]
-
Wang, L., et al. (2021). Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways. PeerJ, 9, e11964. [Link]
-
Rather, R. A., et al. (2022). Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers. Cancers, 14(19), 4819. [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: METHYL ISOTHIOCYANATE. [Link]
- CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method. (2012).
-
Rungchang, S., et al. (2011). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 33(5), 557-563. [Link]
-
Waterman, C., et al. (2020). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules, 25(23), 5655. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for... [Link]
-
NIST. (n.d.). Benzene, 1-bromo-4-isothiocyanato-2-methyl-. In NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Benzene, isothiocyanato-. In NIST Chemistry WebBook. [Link]
-
Kjær, A., et al. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154. [Link]
-
NIST. (n.d.). Benzene, 1-bromo-4-isothiocyanato-2-methyl-. In NIST Chemistry WebBook. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 5. d-nb.info [d-nb.info]
- 6. rsc.org [rsc.org]
- 7. Benzene, 1-bromo-4-isothiocyanato-2-methyl- [webbook.nist.gov]
- 8. 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR [m.chemicalbook.com]
- 9. 4-BROMOPHENYL ISOTHIOCYANATE(1985-12-2) 1H NMR spectrum [chemicalbook.com]
- 10. Benzene, isothiocyanato- [webbook.nist.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The stability of isothiocyanates in broccoli extract : oxidation from erucin to sulforaphane was discovered [biblio.ugent.be]
- 14. thaiscience.info [thaiscience.info]
- 15. researchgate.net [researchgate.net]
- 16. Physiological relevance of covalent protein modification by dietary isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. nbinno.com [nbinno.com]
- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 25. assets.thermofisher.cn [assets.thermofisher.cn]
- 26. nj.gov [nj.gov]
